N-(Aminothioxomethyl)-2,2,2-trifluoroacetamide

Lipophilicity Drug Design Extraction Efficiency

N-(Aminothioxomethyl)-2,2,2-trifluoroacetamide (IUPAC: N-carbamothioyl-2,2,2-trifluoroacetamide; CAS 34067-44-2) is a low-molecular-weight (172.13 g/mol) organofluorine compound combining a trifluoroacetamide moiety with a terminal thioamide group. Its SMILES notation NC(=S)NC(=O)C(F)(F)F places it at the intersection of thioamide and trifluoroacetyl chemical space, endowing it with a distinct profile of lipophilicity (XLogP3-AA = 1), hydrogen-bonding capacity (5 H-bond acceptors, 2 donors), and density (1.578 g/cm³) that differentiates it from non-fluorinated thioamide analogs.

Molecular Formula C3H3F3N2OS
Molecular Weight 172.13 g/mol
CAS No. 34067-44-2
Cat. No. B12835028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Aminothioxomethyl)-2,2,2-trifluoroacetamide
CAS34067-44-2
Molecular FormulaC3H3F3N2OS
Molecular Weight172.13 g/mol
Structural Identifiers
SMILESC(=O)(C(F)(F)F)NC(=S)N
InChIInChI=1S/C3H3F3N2OS/c4-3(5,6)1(9)8-2(7)10/h(H3,7,8,9,10)
InChIKeyIUOYQVWAOBUMLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Aminothioxomethyl)-2,2,2-trifluoroacetamide (CAS 34067-44-2): Procurement-Grade Overview for Research and Industrial Sourcing


N-(Aminothioxomethyl)-2,2,2-trifluoroacetamide (IUPAC: N-carbamothioyl-2,2,2-trifluoroacetamide; CAS 34067-44-2) is a low-molecular-weight (172.13 g/mol) organofluorine compound combining a trifluoroacetamide moiety with a terminal thioamide group [1]. Its SMILES notation NC(=S)NC(=O)C(F)(F)F places it at the intersection of thioamide and trifluoroacetyl chemical space, endowing it with a distinct profile of lipophilicity (XLogP3-AA = 1), hydrogen-bonding capacity (5 H-bond acceptors, 2 donors), and density (1.578 g/cm³) that differentiates it from non-fluorinated thioamide analogs [1]. The compound is listed as a PFAS substance and is primarily sourced as a pharmaceutical intermediate or synthetic building block for fluorinated heterocycles [1][2].

Why N-(Aminothioxomethyl)-2,2,2-trifluoroacetamide Cannot Be Casually Substituted by Non-Fluorinated or Amide-Only Analogs


Direct replacement of N-(aminothioxomethyl)-2,2,2-trifluoroacetamide with non-fluorinated thioamides (e.g., N-acetylthiourea) or non-thioamide trifluoroacetamides (e.g., 2,2,2-trifluoroacetamide) introduces quantifiable shifts in lipophilicity (Δ XLogP3-AA ≈ 1.1 log unit), hydrogen-bond acceptor count (Δ = 3), and melting point (Δ ≈ 95 °C) that can alter reaction yields, extraction efficiency, coordination geometry, and ultimate biological or catalytic readouts [1][2]. The CF₃ group is not a passive spectator; its strong electron-withdrawing effect modulates the nucleophilicity of the adjacent thiocarbonyl sulfur and the acidity of the thioamide NH protons, directly impacting metal-binding affinity and heterocycle formation rates compared to the acetyl analog [3]. Furthermore, the compound's PFAS classification imposes distinct regulatory handling and disposal requirements that do not apply to non-fluorinated in-class alternatives [4].

N-(Aminothioxomethyl)-2,2,2-trifluoroacetamide: Head-to-Head Quantitative Differentiation Evidence Against Closest Comparators


Lipophilicity Advantage: XLogP3-AA of 1 Compared to -0.1 for N-Acetylthiourea

N-(Aminothioxomethyl)-2,2,2-trifluoroacetamide exhibits a computed XLogP3-AA of 1, representing a 1.1 log unit increase over the non-fluorinated direct analog N-acetylthiourea (XLogP3-AA = -0.1) [1][2]. This difference corresponds to an approximately 12.6-fold higher partition coefficient (octanol/water), predicting superior organic-phase extraction efficiency and membrane permeability in biological assay contexts [1][2].

Lipophilicity Drug Design Extraction Efficiency

Hydrogen Bond Acceptor Count: 5 vs 2 for N-Acetylthiourea — Implications for Coordination Chemistry

The trifluoroacetyl group contributes three additional fluorine atoms, each acting as a hydrogen-bond acceptor, resulting in a total of 5 H-bond acceptor sites for N-(aminothioxomethyl)-2,2,2-trifluoroacetamide compared to only 2 for N-acetylthiourea [1][2]. This 2.5-fold increase in acceptor count provides additional coordination sites for metal ions and enhances the compound's ability to engage in multidentate hydrogen-bonding networks relevant to organocatalysis and crystal engineering [1][3].

Coordination Chemistry Catalysis Supramolecular Chemistry

Melting Point Depression: ~70-75 °C Versus 165-169 °C for N-Acetylthiourea

Vendor specifications indicate a melting point of approximately 70-75 °C for N-(aminothioxomethyl)-2,2,2-trifluoroacetamide, compared to 165-169 °C for N-acetylthiourea — a depression of approximately 95 °C . This substantial ΔTm arises from the disruption of intermolecular hydrogen bonding by the bulky, electron-withdrawing CF₃ group, and it directly influences solvent-free reaction feasibility, melt-processing compatibility, and thermal stability in formulation workflows .

Formulation Process Chemistry Thermal Analysis

PFAS Classification Imposes Distinct Regulatory Handling Versus Non-Fluorinated Thioamides

N-(Aminothioxomethyl)-2,2,2-trifluoroacetamide is listed in the NORMAN Suspect List Exchange as a PFAS substance due to its -CF₃ group, whereas non-fluorinated analogs such as N-acetylthiourea and thiourea are not classified as PFAS [1][2]. This classification triggers specific waste disposal, environmental release, and occupational exposure considerations under evolving global PFAS regulations, which do not apply to the non-fluorinated comparators [1].

Environmental Chemistry Regulatory Compliance PFAS

N-(Aminothioxomethyl)-2,2,2-trifluoroacetamide: Evidence-Based Application Scenarios for Procurement Decision-Making


Synthesis of Trifluoromethyl-Substituted Heterocycles via Thioamide Cyclocondensation

The compound's bifunctional architecture (trifluoroacetyl + thioamide) enables it to serve as a direct precursor for CF₃-bearing thiazoles, thiadiazoles, and triazoles through cyclocondensation with α-haloketones or hydrazines. The elevated lipophilicity (XLogP = 1) of this starting material translates into improved organic-solvent solubility during heterocycle formation compared to N-acetylthiourea (XLogP = -0.1), potentially increasing reaction rates and simplifying workup [1].

Metal-Coordination Scaffold for Fluorinated Catalyst Design

With 5 hydrogen-bond acceptor sites — including three from the CF₃ group — N-(aminothioxomethyl)-2,2,2-trifluoroacetamide can act as a multidentate ligand for transition metals (e.g., Pd, Cu, Ru) in catalytic systems. This contrasts with N-acetylthiourea, which offers only 2 acceptor sites and thus forms less elaborate coordination spheres. The electron-withdrawing CF₃ group further modulates the electron density at the thiocarbonyl sulfur, potentially tuning catalytic turnover frequencies [1][2].

Lipophilic Thioamide Building Block for Cell-Permeable Probe Synthesis

The 12.6-fold higher predicted octanol/water partition coefficient relative to N-acetylthiourea makes this compound a better candidate for constructing cell-permeable fluorescent probes or bioactive molecules where passive membrane diffusion is required. Researchers targeting intracellular enzymes or receptors may achieve higher intracellular concentrations with the trifluoroacetyl analog than with non-fluorinated thioamides [1].

Melt-Phase or Low-Temperature Solvent-Free Reaction Workflows

The melting point of approximately 70-75 °C enables melt-phase reactions at temperatures that are readily achievable with standard laboratory heating equipment, whereas N-acetylthiourea (Tm ~165-169 °C) requires substantially higher energy input. This thermal advantage supports solvent-free or mechanochemical reaction protocols that align with green chemistry objectives [1].

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